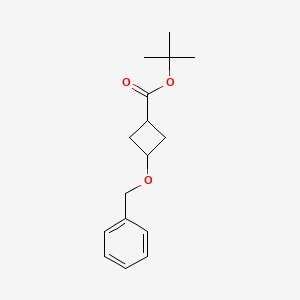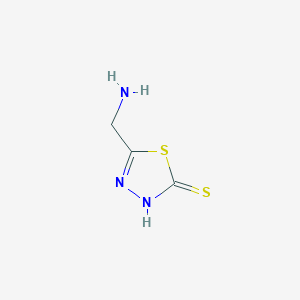![molecular formula C17H16FNO4 B13586462 (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13586462.png)
(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxoisoindol-2-yl) 4-fluorobicyclo[222]octane-1-carboxylate is a complex organic compound that features a unique combination of a dioxoisoindole moiety and a fluorinated bicyclo[222]octane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxoisoindole intermediate, which can be synthesized through the cyclization of phthalic anhydride with ammonia or primary amines. The fluorinated bicyclo[2.2.2]octane moiety can be introduced via a Diels-Alder reaction between a fluorinated diene and a suitable dienophile. The final step involves esterification to link the two moieties together .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .
化学反应分析
Types of Reactions
(1,3-Dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug development. Studies have explored its potential as an antiviral, anticancer, and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
(1,3-Dioxoisoindol-2-yl) 4-chlorobicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
(1,3-Dioxoisoindol-2-yl) 4-bromobicyclo[2.2.2]octane-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in (1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability. These features can enhance its biological activity and make it a more attractive candidate for drug development compared to its halogenated analogs .
属性
分子式 |
C17H16FNO4 |
|---|---|
分子量 |
317.31 g/mol |
IUPAC 名称 |
(1,3-dioxoisoindol-2-yl) 4-fluorobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C17H16FNO4/c18-17-8-5-16(6-9-17,7-10-17)15(22)23-19-13(20)11-3-1-2-4-12(11)14(19)21/h1-4H,5-10H2 |
InChI 键 |
YSIXKNSESZNJKW-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(CC2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


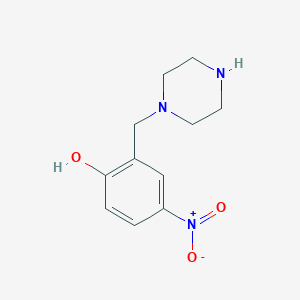
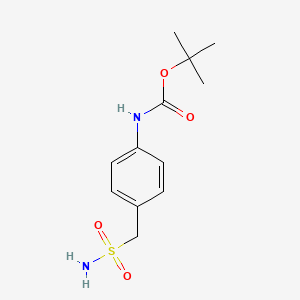
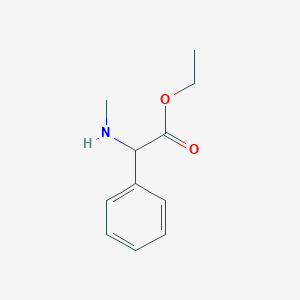
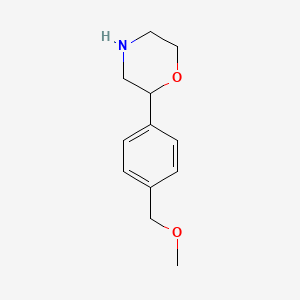
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
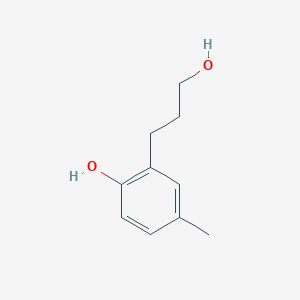
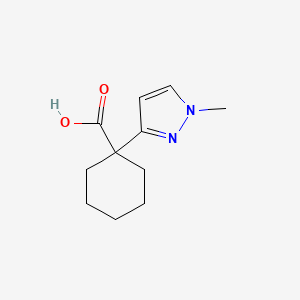
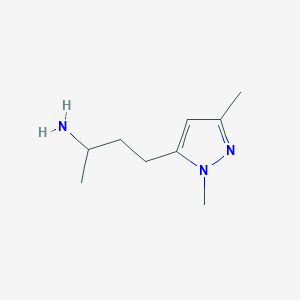



![7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B13586447.png)
